1-Ethyl-4-isopropyl-1H-imidazole
Description
1-Ethyl-4-isopropyl-1H-imidazole is a substituted imidazole derivative characterized by an ethyl group at the 1-position and an isopropyl group at the 4-position of the imidazole ring. Imidazole derivatives are widely studied for their diverse applications in medicinal chemistry, catalysis, and materials science due to their electronic properties and ability to participate in hydrogen bonding.
Properties
CAS No. |
154385-47-4 |
|---|---|
Molecular Formula |
C8H14N2 |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
1-ethyl-4-propan-2-ylimidazole |
InChI |
InChI=1S/C8H14N2/c1-4-10-5-8(7(2)3)9-6-10/h5-7H,4H2,1-3H3 |
InChI Key |
PQWPVOKMZRSQQM-UHFFFAOYSA-N |
SMILES |
CCN1C=C(N=C1)C(C)C |
Canonical SMILES |
CCN1C=C(N=C1)C(C)C |
Synonyms |
1H-Imidazole,1-ethyl-4-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Imidazole Derivatives
Substituent Effects on Physicochemical Properties
The substituents on the imidazole ring critically influence physical and chemical properties. Below is a comparative analysis with key analogs:
Table 1: Substituent Effects on Selected Imidazole Derivatives
Research Findings and Trends
- Electronic Effects : Alkyl substituents (e.g., ethyl, isopropyl) donate electron density to the imidazole ring, increasing its nucleophilicity compared to electron-withdrawing groups (e.g., sulfonyl, phenyl) .
- Solubility : this compound is expected to have moderate solubility in organic solvents, whereas sulfonated or carboxylic acid-containing derivatives show improved aqueous solubility .
- Thermal Stability : Bulky substituents (e.g., diphenyl groups in ) enhance thermal stability, whereas alkylated imidazoles may exhibit lower melting points due to reduced crystallinity .
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